molecular formula C16H20N2O3S B2661797 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea CAS No. 1351613-38-1

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea

Cat. No. B2661797
CAS RN: 1351613-38-1
M. Wt: 320.41
InChI Key: KNWTZBAIQBCWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. The Rho family of small GTPases plays a crucial role in regulating various cellular functions, including cytoskeletal dynamics, cell migration, and proliferation. EHT 1864 has been shown to inhibit the activity of Rho GTPases and has potential applications in cancer therapy and other diseases where Rho GTPases are implicated.

Scientific Research Applications

Electrochemical and Thermodynamic Investigation

Research by Bahrami, M., and Hosseini, Seyed Mohammad Ali (2012) explores the corrosion inhibition properties of related organic compounds in acidic solutions, indicating potential applications in protecting metals against corrosion. This study found that specific organic inhibitors can significantly improve corrosion resistance, offering insights into developing new materials with enhanced protective capabilities (Bahrami & Hosseini, 2012).

Biochemical Evaluation of Acetylcholinesterase Inhibitors

Vidaluc, J., Calmel, F., Bigg, D., Carilla, E., and Briley, M. (1995) synthesized and assessed a series of compounds for antiacetylcholinesterase activity, aimed at optimizing pharmacophoric elements for potential therapeutic uses. This research is crucial for developing drugs to treat diseases like Alzheimer's, showcasing the importance of structural flexibility and optimization in drug design (Vidaluc et al., 1995).

Synthesis of Hydroxamic Acids and Ureas

Thalluri, Kishore, Manne, S., Dev, Dharm, and Mandal, Bhubaneswar (2014) demonstrated a single-pot synthesis method for converting carboxylic acids into ureas and hydroxamic acids, providing a more efficient and environmentally friendly approach. This advancement in synthetic chemistry has implications for the development of pharmaceuticals and agrochemicals (Thalluri et al., 2014).

Exploration of Neuropeptide Y5 Receptor Antagonists

Fotsch, C., Sonnenberg, J., Chen, N., Hale, C., Karbon, W., and Norman, M. H. (2001) investigated the structure-activity relationships of trisubstituted phenyl urea derivatives as antagonists for the neuropeptide Y5 receptor. Their work contributes to understanding how modifications to molecular structures can impact biological activity, potentially leading to new therapeutic agents for obesity and related metabolic disorders (Fotsch et al., 2001).

Development of High Efficiency Polymer Solar Cells

Wang, Zongtao, Wang, Zhongqiang, Zhang, Ruqin, Guo, Kunpeng, Wu, Yuezhen, Wang, Hua, Hao, Yuying, and Chen, Guo (2018) explored the use of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells. This research indicates potential applications in improving the efficiency of solar energy conversion technologies, highlighting the role of materials science in advancing renewable energy solutions (Wang et al., 2018).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-21-13-6-4-12(5-7-13)18-16(20)17-10-14(19)15-11(2)8-9-22-15/h4-9,14,19H,3,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWTZBAIQBCWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=C(C=CS2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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